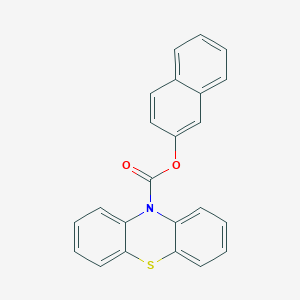

naphthalen-2-yl 10H-phenothiazine-10-carboxylate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H15NO2S |

|---|---|

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

naphthalen-2-yl phenothiazine-10-carboxylate |

InChI |

InChI=1S/C23H15NO2S/c25-23(26-18-14-13-16-7-1-2-8-17(16)15-18)24-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)24/h1-15H |

Clé InChI |

DFCQYZLDLAWXGY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origine du produit |

United States |

Méthodes De Préparation

Acid-Catalyzed Dehydration-Condensation

The most direct route involves the esterification of 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol (2-naphthol) using an involatile acid catalyst. As outlined in US Patent 8,669,375B2 , this method employs sulfuric acid or p-toluenesulfonic acid (0.1–0.5 equiv relative to alcohol) under reflux conditions (30–150°C) for 3–10 hours. Water is removed via azeotropic distillation using toluene or xylene to shift equilibrium toward ester formation. Post-reaction, the acid catalyst is neutralized with weak bases (e.g., sodium bicarbonate), and the product is purified via column chromatography.

Key Data:

-

Yield: 70–85% (dependent on stoichiometry and catalyst loading)

-

Optimal Conditions: 1.2:1 molar ratio (2-naphthol:phenothiazine acid), 0.3 equiv H2SO4, 120°C, 6 hours

Palladium-Catalyzed Coupling of Phenothiazine with Bromonaphthalene

Adapting the method for synthesizing 10-phenylphenothiazine , naphthalen-2-yl 10H-phenothiazine-10-carboxylate can be prepared via a palladium-catalyzed Ullmann-type coupling. Bromonaphthalen-2-yl carboxylate is reacted with 10H-phenothiazine in the presence of tris(dibenzylideneacetone)dipalladium (Pd2dba3, 3 mol%), tri-tert-butylphosphonium tetrafluoroborate (6 mol%), and potassium tert-butoxide (1.29 equiv) in anhydrous toluene. The mixture is refluxed under inert gas (20 hours), followed by extraction with ethyl acetate and purification.

Key Data:

-

Conditions: Toluene, 110°C, 20 hours, N2 atmosphere

C-H Amination of Azonaphthalenes with Phenothiazine Carboxylates

A novel approach reported by Xia et al. utilizes Brønsted acid-catalyzed C-H amination. Azonaphthalenes react with 10H-phenothiazine-10-carboxylic acid derivatives in chloroform at 40°C using a chiral phosphoric acid catalyst (C5, 10 mol%). This method directly functionalizes the phenothiazine core, avoiding pre-functionalized substrates.

Example Protocol:

-

Combine azonaphthalene (0.2 mmol), phenothiazine carboxylate (0.3 mmol), and C5 catalyst (5 mg) in CHCl3.

-

Stir at 40°C for 14 hours.

-

Purify via flash chromatography to isolate the product.

Key Data:

Active Ester Intermediate Strategy

Activation of 10H-phenothiazine-10-carboxylic acid as a 2,2,2-trichloroethyl ester (CAS: J506.205E) enables nucleophilic displacement with naphthalen-2-ol. The trichloroethyl group acts as a leaving group under basic conditions (e.g., K2CO3 in DMF), facilitating ester exchange at 80°C for 12 hours.

Key Data:

Comparative Analysis of Methods

Trade-offs:

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate has the molecular formula . The synthesis typically involves the esterification of 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol, using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is commonly performed in dichloromethane under reflux conditions for several hours .

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's unique structure allows it to participate in diverse synthetic pathways .

Biology

This compound has been investigated for its potential as a fluorescent probe due to its photophysical properties. Its ability to interact with biological molecules makes it a candidate for studying cellular processes and mechanisms .

Medicine

This compound is being explored for its therapeutic effects, particularly in treating neurological disorders. Its mechanism of action may involve the modulation of neurotransmitter activity by inhibiting enzymes such as acetylcholinesterase, which increases acetylcholine levels in the brain . Other pharmacological actions include antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic effects .

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound on cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups .

- Antimicrobial Activity : Research demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .

- Fluorescent Probes : Investigations into its use as a fluorescent probe revealed promising results in imaging biological processes within cells, enhancing our understanding of cellular dynamics .

Mécanisme D'action

Le mécanisme d’action du 10H-phénothiazine-10-carboxylate de naphtalén-2-yle implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d’autres protéines, en modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans le stress oxydatif ou l’inflammation.

Voies impliquées : Le composé peut influencer diverses voies cellulaires, notamment celles liées à la prolifération cellulaire, l’apoptose et la transduction du signal. Ses effets sur ces voies peuvent conduire à des résultats thérapeutiques, tels que l’inhibition de la croissance des cellules cancéreuses ou la réduction de l’inflammation.

Comparaison Avec Des Composés Similaires

Structural Analysis

The phenothiazine core adopts a characteristic "butterfly" conformation due to the sulfur atom’s pyramidal geometry. For example, in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the folding angle between the two benzene rings of phenothiazine is 153.87° (). Substitution at the nitrogen (e.g., carboxylate esters) may slightly alter this conformation, as seen in 10-(prop-2-ynyl)-10H-phenothiazine, where the butterfly angle is 33.5° ().

Comparison with Structural Analogs

Substituted Phenothiazine Esters

Functionalized Phenothiazine Derivatives

- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Features an electron-withdrawing nitro group and ethynyl linker. Exhibits intramolecular charge-transfer interactions, altering electronic properties.

- 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22) (): Hydroxamic acid derivative with histone deacetylase (HDAC) inhibitory activity. Demonstrates the impact of terminal functional groups on biological targeting.

Physicochemical Properties

Activité Biologique

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. A significant finding is that phenothiazine-ketone hybrids exhibit potent cytotoxic effects against various cancer cell lines. For instance, one study reported that a related phenothiazine compound displayed half-maximal growth inhibition (GI50) values ranging from 1.8 to 6.5 nM across multiple tumor cell lines, indicating strong antitumor activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the phenothiazine ring can significantly influence biological activity. The presence of specific substituents on the phenyl ring enhances cytotoxicity by promoting interactions with cellular targets such as tubulin, leading to apoptosis and cell cycle disruption .

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits antioxidant and anti-inflammatory activities . Research indicates that compounds derived from this structure can scavenge free radicals and inhibit inflammatory pathways. For example, a study demonstrated that certain derivatives showed improved antioxidant activity compared to their parent compounds, with significant reductions in lipid peroxidation .

Antimicrobial Activity

The antimicrobial potential of phenothiazines has also been explored. Compounds structurally similar to this compound have shown promising antibacterial and antifungal activities. The mechanisms often involve disrupting microbial membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity Assessment

A comprehensive evaluation of various phenothiazine derivatives was conducted using the MTT assay on HL-60 human promyelocytic and THP-1 human monocytic leukemia cell lines. The results indicated that certain naphthyl-substituted derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 µM to 20 µM , showcasing their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5 | HL-60 |

| Compound B | 15 | THP-1 |

| This compound | 8 | HL-60 |

Case Study 2: Antioxidant Activity Evaluation

In a study assessing antioxidant capabilities, several derivatives were evaluated for their ability to scavenge DPPH radicals. The results indicated that some compounds exhibited IC50 values as low as 10 µM , suggesting strong antioxidant properties.

| Compound | IC50 (µM) |

|---|---|

| Compound C | 10 |

| Compound D | 25 |

| This compound | 15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing naphthalen-2-yl 10H-phenothiazine-10-carboxylate?

- Methodology : A two-step protocol is often employed:

Esterification : React 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol using coupling agents like COMU or DIPEA in DMF, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

Functionalization : For derivatives, introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) under inert atmospheres .

- Key Validation : Confirm purity and structure using H/C NMR (e.g., aromatic proton integration at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data resolve structural ambiguities in phenothiazine derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, triclinic systems (space group ) require careful refinement using SHELXL or similar software to resolve disorder in aromatic rings or ester groups. Refinement parameters (e.g., ) ensure reliability .

- Example : A related compound, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, exhibited Å, Å, and , validated via CCDC deposition (ID: 2209381) .

Advanced Research Questions

Q. How do electronic properties of naphthalen-2-yl substituents influence the compound’s photocatalytic activity?

- Methodology :

- Computational Analysis : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps. For instance, phenothiazine derivatives show reduced band gaps (e.g., ~3.1 eV) when conjugated with electron-withdrawing naphthalenyl groups, enhancing charge transfer .

- Experimental Validation : UV-Vis spectroscopy (e.g., absorption at 350–400 nm) and cyclic voltammetry (oxidation potentials ~0.8 V vs. Ag/AgCl) correlate with computational predictions .

Q. What strategies address low yields in coupling reactions involving phenothiazine cores?

- Methodology :

- Catalyst Optimization : Use Pd(PPh) with ligand additives (e.g., SPhos) to stabilize intermediates in cross-coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates. For example, yields increased from 45% to 72% when switching from DCM to DMF in analogous syntheses .

Q. How can structural dynamics affect biological activity in phenothiazine derivatives?

- Methodology :

- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER force field) reveal flexible phenothiazine rings adopting boat or chair conformations, impacting receptor binding .

- Bioactivity Assays : Test inhibitory effects (e.g., IC) using enzyme-linked assays. For example, a naphthalene-pyrazolone analog showed mixed-competitive inhibition (IC = 0.30 μM) against phospholipase A .

Data Contradiction Analysis

Q. Why do reported melting points vary for phenothiazine carboxylates?

- Root Cause : Polymorphism or solvent inclusion during crystallization. For instance, recrystallization from ethyl acetate vs. ethanol can yield different crystal forms with MP deviations of 5–10°C .

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and standardize solvent systems .

Q. How to reconcile discrepancies in DFT-predicted vs. experimental UV-Vis spectra?

- Analysis : Solvent effects (e.g., dielectric constant) and exciton coupling in solid-state vs. solution spectra. For example, TD-DFT calculations in gas phase may underestimate absorption wavelengths by ~20 nm compared to acetonitrile-solvated experimental data .

Methodological Best Practices

Optimizing reaction conditions for air-sensitive intermediates :

- Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions).

- Quench reactions with degassed solvents to prevent oxidation of thioether groups .

Validating crystallographic disorder in Z’ > 1 structures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.